molecular formula C9H13NO2 B15318396 O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine CAS No. 863991-01-9

O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine

Cat. No.: B15318396
CAS No.: 863991-01-9
M. Wt: 167.20 g/mol
InChI Key: JHGRHOMJYYTPDI-UHFFFAOYSA-N
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Description

O-(4-methoxyphenethyl)hydroxylamine: is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group (-NH-OH) attached to a 4-methoxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for O-(4-methoxyphenethyl)hydroxylamine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(4-methoxyphenethyl)hydroxylamine can undergo oxidation reactions, where the hydroxylamine group is oxidized to form nitroso or nitro compounds.

    Reduction: The compound can also undergo reduction reactions, where the hydroxylamine group is reduced to form amines.

    Substitution: Substitution reactions involving the hydroxylamine group can lead to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Various alkylating agents and acylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted hydroxylamines.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    DNA Repair Inhibition:

Industry:

    Chemical Intermediates: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of O-(4-methoxyphenethyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It can react with nucleophiles to form new bonds, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

  • O-(diphenylphosphinyl)hydroxylamine
  • Hydroxylamine-O-sulfonic acid
  • 2,4-dinitrophenylhydroxylamine

Comparison:

Properties

CAS No.

863991-01-9

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

O-[2-(4-methoxyphenyl)ethyl]hydroxylamine

InChI

InChI=1S/C9H13NO2/c1-11-9-4-2-8(3-5-9)6-7-12-10/h2-5H,6-7,10H2,1H3

InChI Key

JHGRHOMJYYTPDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCON

Origin of Product

United States

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